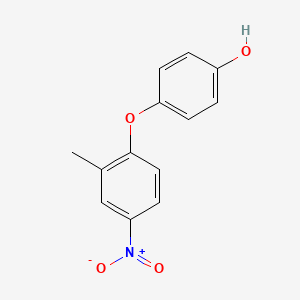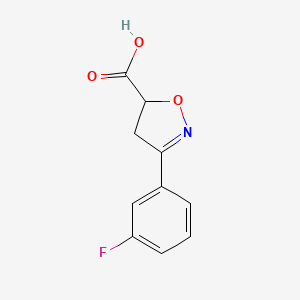
3-Formylpyridin-1-oxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formylpyridine 1-oxide is a heterocyclic organic compound with the chemical formula C6H5NO2. It is a yellow crystalline solid that is soluble in water and organic solvents. This compound is a derivative of pyridine and has a ring structure similar to pyridine. It has gained significant attention in scientific research due to its potential biological and industrial applications.
Wissenschaftliche Forschungsanwendungen
3-Formylpyridine 1-oxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
Target of Action
This compound is a derivative of pyridine and has a ring structure similar to pyridine
Pharmacokinetics
The pharmacokinetic properties of 3-Formylpyridine 1-oxide include high gastrointestinal absorption and low skin permeation . Its water solubility is high, which may enhance its bioavailability .
Biochemische Analyse
Biochemical Properties
3-Formylpyridine 1-oxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can undergo oxidation and reduction reactions, which are catalyzed by enzymes such as oxidoreductases. Additionally, 3-Formylpyridine 1-oxide can participate in nucleophilic substitution reactions, interacting with nucleophiles like amino acids and other biomolecules . These interactions are crucial for its role in the synthesis of complex organic molecules.
Cellular Effects
The effects of 3-Formylpyridine 1-oxide on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Formylpyridine 1-oxide has been shown to affect the expression of genes involved in oxidative stress responses. It can also modulate cell signaling pathways by interacting with signaling proteins and enzymes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Formylpyridine 1-oxide exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme activity, affecting metabolic pathways and cellular processes. Additionally, 3-Formylpyridine 1-oxide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Formylpyridine 1-oxide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Formylpyridine 1-oxide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 3-Formylpyridine 1-oxide can result in alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Formylpyridine 1-oxide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 3-Formylpyridine 1-oxide can cause toxicity and adverse effects, such as oxidative stress and cellular damage. These dose-dependent effects are crucial for understanding the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
3-Formylpyridine 1-oxide is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze its oxidation and reduction reactions. These metabolic pathways are essential for the compound’s biotransformation and elimination from the body. Additionally, 3-Formylpyridine 1-oxide can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Formylpyridine 1-oxide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of 3-Formylpyridine 1-oxide can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
3-Formylpyridine 1-oxide is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The localization of 3-Formylpyridine 1-oxide can affect its activity and function, as it interacts with different biomolecules in these compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Formylpyridine 1-oxide can be synthesized from 3-formylpyridine and potassium t-butoxide using desilylation, kinetic, and time constants techniques . The reaction mixture is typically refluxed for a specified period, then cooled, and the precipitated solid is isolated by filtration, washed with ether, and dried .
Industrial Production Methods: Industrial production methods for 3-Formylpyridine 1-oxide are not extensively documented. the synthesis generally involves the use of pyridine derivatives and specific reagents under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Formylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
3-Formylpyridine: Similar in structure but lacks the oxide group.
3-Fluoropyridine: Contains a fluorine atom instead of a formyl group.
3-Pyridinecarboxaldehyde: Similar structure but lacks the oxide group.
Uniqueness: 3-Formylpyridine 1-oxide is unique due to its specific chemical structure, which includes both a formyl group and an oxide group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
1-oxidopyridin-1-ium-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-5-6-2-1-3-7(9)4-6/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYJHQOHEHEMOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424167 |
Source


|
| Record name | 3-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22346-73-2 |
Source


|
| Record name | 3-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)






![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)


